4'-(2-Methyl-1,3-dioxolan-2-yl)-[1,1'-biphenyl]-4-carbaldehyde
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Overview
Description
4’-(2-Methyl-1,3-dioxolan-2-yl)-[1,1’-biphenyl]-4-carbaldehyde is an organic compound that features a biphenyl structure with a dioxolane ring and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-methyl-1,3-dioxolane with a biphenyl derivative under acidic conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4’-(2-Methyl-1,3-dioxolan-2-yl)-[1,1’-biphenyl]-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: 4’-(2-Methyl-1,3-dioxolan-2-yl)-[1,1’-biphenyl]-4-carboxylic acid.
Reduction: 4’-(2-Methyl-1,3-dioxolan-2-yl)-[1,1’-biphenyl]-4-methanol.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
Scientific Research Applications
4’-(2-Methyl-1,3-dioxolan-2-yl)-[1,1’-biphenyl]-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 4’-(2-Methyl-1,3-dioxolan-2-yl)-[1,1’-biphenyl]-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The biphenyl structure may also facilitate interactions with hydrophobic regions of biological membranes, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol: Similar structure but with a hydroxyl group instead of an aldehyde.
4-(4-Methyl-1,3-dioxolan-2-yl)-1,2-methylenedioxybenzene: Contains a methylenedioxy group instead of a biphenyl structure.
Uniqueness
4’-(2-Methyl-1,3-dioxolan-2-yl)-[1,1’-biphenyl]-4-carbaldehyde is unique due to its combination of a dioxolane ring, biphenyl structure, and aldehyde functional group.
Properties
Molecular Formula |
C17H16O3 |
---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
4-[4-(2-methyl-1,3-dioxolan-2-yl)phenyl]benzaldehyde |
InChI |
InChI=1S/C17H16O3/c1-17(19-10-11-20-17)16-8-6-15(7-9-16)14-4-2-13(12-18)3-5-14/h2-9,12H,10-11H2,1H3 |
InChI Key |
ODNXFBBGBQNRFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCCO1)C2=CC=C(C=C2)C3=CC=C(C=C3)C=O |
Origin of Product |
United States |
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